5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione
Description
5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, phenyl groups, and an amino substituent
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(2-phenylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-20-13-18(17-9-5-2-6-10-17)14-21(24)19(20)15-22-12-11-16-7-3-1-4-8-16/h1-10,15,18,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYDQTVCKFTHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with phenyl and phenylethylamine derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate can be effective in promoting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as sodium halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amine derivatives, and substitution reactions can result in various substituted cyclohexane derivatives .
Scientific Research Applications
5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione include other cyclohexane-1,3-dione derivatives such as:
- 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
- 2-{[(2,2-dimethylcyclopropyl)carbonyl]cyclohexane-1,3-dione
- 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the phenylethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
5-Phenyl-2-{[(2-phenylethyl)amino]methylidene}cyclohexane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclohexane core with a phenyl substituent and an imine linkage to a phenylethylamine moiety. The synthesis typically involves the condensation of cyclohexane-1,3-dione with appropriate amines under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of substituent positioning on biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluated several 2-substituted benzyl/phenylethylamino derivatives, revealing that modifications at the 2-position greatly influence antiproliferative effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-releasing counterparts .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 8a | SK-MEL-1 | 5.2 | Potent against melanoma |
| 8b | HeLa | 4.8 | Effective against cervical cancer |
| 8c | MCF-7 | 6.0 | Moderate activity |
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle checkpoints. Specifically, studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .
Case Studies
A notable case study involved the evaluation of a specific derivative in vivo, where it demonstrated significant tumor regression in xenograft models. The compound was administered at varying doses, and results indicated a dose-dependent response with minimal toxicity observed in normal tissues.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance activity.
- Positioning : The placement of methoxy or halogen groups significantly affects potency.
- Chain length : The length of the alkyl chain connecting the phenyl group influences solubility and bioavailability.
Table 2: SAR Analysis
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | Para | Increased potency |
| Chlorine | Meta | Moderate potency |
| Methyl | Para | Reduced activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
